
1,3-Cyclohexadiene, 5-ethynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynylcyclohexa-1,3-diene is an organic compound characterized by the presence of an ethynyl group attached to a cyclohexa-1,3-diene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynylcyclohexa-1,3-diene can be achieved through several methods. One common approach involves the reaction of cyclohexa-1,3-diene with an ethynylating agent under specific conditions. For example, the reaction of cyclohexa-1,3-diene with ethynylmagnesium bromide in the presence of a suitable catalyst can yield 5-ethynylcyclohexa-1,3-diene. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of 5-ethynylcyclohexa-1,3-diene may involve large-scale ethynylation processes using advanced catalytic systems. These processes are designed to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of 5-ethylcyclohexa-1,3-diene.
Substitution: Formation of various substituted cyclohexa-1,3-diene derivatives.
Aplicaciones Científicas De Investigación
5-Ethynylcyclohexa-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 5-ethynylcyclohexa-1,3-diene involves its interaction with molecular targets through its ethynyl and diene functionalities. The compound can participate in cycloaddition reactions, forming stable adducts with various dienophiles. These reactions are facilitated by the electron-rich nature of the diene ring and the electron-withdrawing effect of the ethynyl group.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
Cyclohexa-1,3-diene: Lacks the ethynyl group but shares the diene structure.
5-Methylcyclohexa-1,3-diene: Similar structure with a methyl group instead of an ethynyl group.
Uniqueness
5-Ethynylcyclohexa-1,3-diene is unique due to the presence of both an ethynyl group and a conjugated diene system. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Propiedades
Número CAS |
57015-38-0 |
|---|---|
Fórmula molecular |
C8H8 |
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
5-ethynylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h1,3-6,8H,7H2 |
Clave InChI |
FHDIQPJNLFHQEB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


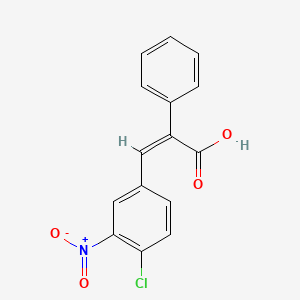
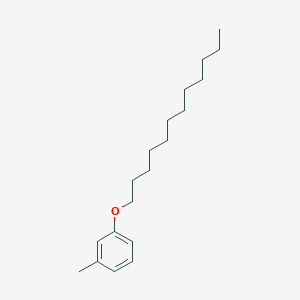
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

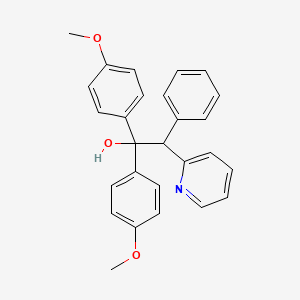
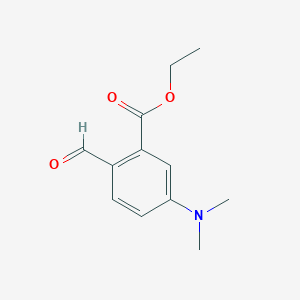
methanone](/img/structure/B14622956.png)

![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
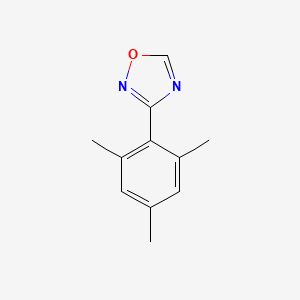

![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
